molecular formula C16H13Cl2NO2 B14147909 1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione CAS No. 1005130-41-5

1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione

Cat. No.: B14147909
CAS No.: 1005130-41-5
M. Wt: 322.2 g/mol
InChI Key: OMEDDFSSTSLOIY-UHFFFAOYSA-N
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Description

1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between a bicyclo[2.2.1]heptane ring and a pyrrolidine ring, with a 3,4-dichlorophenyl group attached. The presence of the dichlorophenyl group imparts specific chemical properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is then reacted with appropriate reagents to introduce the pyrrolidine and dichlorophenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione is unique due to its spiro linkage and the presence of the dichlorophenyl group. These features confer distinct chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

1005130-41-5

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

1'-(3,4-dichlorophenyl)spiro[bicyclo[2.2.1]hept-2-ene-5,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C16H13Cl2NO2/c17-12-4-3-11(6-13(12)18)19-14(20)8-16(15(19)21)7-9-1-2-10(16)5-9/h1-4,6,9-10H,5,7-8H2

InChI Key

OMEDDFSSTSLOIY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(C1C=C2)CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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